(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, a chlorinated phenyl group, and a cyclohexylphenoxy ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable thioamide with an α,β-unsaturated carbonyl compound under basic conditions. The chlorinated phenyl group and the cyclohexylphenoxy ethoxy side chain are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the thiazolidinone ring can be reduced to form a saturated thiazolidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the double bond can produce a saturated thiazolidine derivative.
Scientific Research Applications
(5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar chlorinated phenyl group but lack the thiazolidinone core and the cyclohexylphenoxy ethoxy side chain.
Thiazolidinones: Compounds with a thiazolidinone core but different substituents on the phenyl ring and side chains.
Uniqueness
The uniqueness of (5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of a thiazolidinone core with a chlorinated phenyl group and a cyclohexylphenoxy ethoxy side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H28ClNO3S2 |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28ClNO3S2/c1-2-14-29-26(30)25(34-27(29)33)18-21-17-22(28)10-13-24(21)32-16-15-31-23-11-8-20(9-12-23)19-6-4-3-5-7-19/h2,8-13,17-19H,1,3-7,14-16H2/b25-18- |
InChI Key |
PKQKYTSLGRKQDL-BWAHOGKJSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)SC1=S |
Origin of Product |
United States |
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